molecular formula C16H16ClNOS B11950126 2-Chloro-N-(2,5-dimethylphenyl)-5-(methylthio)benzamide CAS No. 853316-45-7

2-Chloro-N-(2,5-dimethylphenyl)-5-(methylthio)benzamide

Cat. No.: B11950126
CAS No.: 853316-45-7
M. Wt: 305.8 g/mol
InChI Key: LFEBMTRWSUYTDF-UHFFFAOYSA-N
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Description

2-Chloro-N-(2,5-dimethylphenyl)-5-(methylthio)benzamide is an organic compound that belongs to the class of benzamides. Benzamides are known for their diverse applications in medicinal chemistry, particularly as intermediates in the synthesis of various pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-N-(2,5-dimethylphenyl)-5-(methylthio)benzamide typically involves the following steps:

    Nitration: Introduction of a nitro group to the benzene ring.

    Reduction: Conversion of the nitro group to an amine group.

    Acylation: Formation of the benzamide structure by reacting the amine with an acyl chloride.

    Chlorination: Introduction of the chlorine atom.

    Methylation: Addition of the methylthio group.

Industrial Production Methods

Industrial production methods may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-pressure conditions, and catalysts to increase yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound to its corresponding amine or alcohol derivatives.

    Substitution: Halogen substitution reactions can replace the chlorine atom with other functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Nucleophiles such as amines, thiols.

Major Products

    Sulfoxides and Sulfones: From oxidation reactions.

    Amines and Alcohols: From reduction reactions.

    Substituted Benzamides: From substitution reactions.

Scientific Research Applications

    Chemistry: As an intermediate in organic synthesis.

    Biology: As a probe to study biological pathways.

    Medicine: Potential use in drug development for its pharmacological properties.

    Industry: As a precursor in the manufacture of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of 2-Chloro-N-(2,5-dimethylphenyl)-5-(methylthio)benzamide would depend on its specific interactions with biological targets. Typically, benzamides can interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-N-(2,5-dimethylphenyl)benzamide
  • 5-(Methylthio)-2-chlorobenzamide
  • N-(2,5-Dimethylphenyl)-5-(methylthio)benzamide

Uniqueness

2-Chloro-N-(2,5-dimethylphenyl)-5-(methylthio)benzamide is unique due to the presence of both the chlorine and methylthio groups, which can impart distinct chemical and biological properties compared to its analogs.

For precise and detailed information, consulting specific scientific literature and databases is recommended.

Properties

CAS No.

853316-45-7

Molecular Formula

C16H16ClNOS

Molecular Weight

305.8 g/mol

IUPAC Name

2-chloro-N-(2,5-dimethylphenyl)-5-methylsulfanylbenzamide

InChI

InChI=1S/C16H16ClNOS/c1-10-4-5-11(2)15(8-10)18-16(19)13-9-12(20-3)6-7-14(13)17/h4-9H,1-3H3,(H,18,19)

InChI Key

LFEBMTRWSUYTDF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C)NC(=O)C2=C(C=CC(=C2)SC)Cl

Origin of Product

United States

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